molecular formula C8H8BrFO B1523664 2-(4-Bromo-2-fluorophenyl)ethanol CAS No. 193290-20-9

2-(4-Bromo-2-fluorophenyl)ethanol

Cat. No.: B1523664
CAS No.: 193290-20-9
M. Wt: 219.05 g/mol
InChI Key: ATAZLKFXFGKSGH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)ethanol (CAS: 193290-20-9) is a halogenated aromatic alcohol with the molecular formula C₈H₈BrFO (molecular weight: 219.05 g/mol). Its structure consists of a phenyl ring substituted with a bromine atom at the para-position (C4), a fluorine atom at the ortho-position (C2), and an ethanol group (-CH₂CH₂OH) attached to the aromatic ring (Figure 1). This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive hydroxyl group and halogen substituents for further derivatization .

Key physical and safety properties include:

  • Storage: Sealed in dry conditions at room temperature.
  • Hazard Statements: H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZLKFXFGKSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306729
Record name 4-Bromo-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193290-20-9
Record name 4-Bromo-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193290-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize 2-(4-Bromo-2-fluorophenyl)ethanol involves the Grignard reaction. This process typically starts with 4-bromo-2-fluorobenzene, which reacts with magnesium in anhydrous ether to form the Grignard reagent. This intermediate is then treated with ethylene oxide to yield this compound.

  • Reduction of Ketones: : Another method involves the reduction of 2-(4-Bromo-2-fluorophenyl)acetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to an alcohol group, forming this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(4-Bromo-2-fluorophenyl)ethanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form 2-(4-Bromo-2-fluorophenyl)ethane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: : The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether, H2 with Pd/C.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: 2-(4-Bromo-2-fluorophenyl)acetaldehyde, 2-(4-Bromo-2-fluorophenyl)acetic acid.

    Reduction: 2-(4-Bromo-2-fluorophenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: : The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. It is used as a building block in the synthesis of drug candidates.

  • Material Science: : It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

  • Biological Studies: : Researchers use it to study the effects of halogenated phenyl ethanols on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 2-(4-Bromo-2-fluorophenyl)ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical data for 2-(4-Bromo-2-fluorophenyl)ethanol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 193290-20-9 C₈H₈BrFO 219.05 4-Br, 2-F, -CH₂CH₂OH Intermediate in drug synthesis; polar due to F
2-(4-Bromophenyl)ethanol 4654-39-1 C₈H₉BrO 201.06 4-Br, -CH₂CH₂OH Boiling point: 106–108°C (1 mmHg)
1-(2-Bromophenyl)ethanol 1074-16-4 C₈H₉BrO 201.06 2-Br, -CH(CH₃)OH Positional isomer; steric effects influence reactivity
(R)-2-Amino-2-(4-bromophenyl)ethanol 188586-75-6 C₈H₁₀BrNO 228.08 4-Br, -CH(NH₂)CH₂OH Chiral amine; potential biological applications
2-(4-Bromo-2-fluorophenyl)acetaldehyde 916516-85-3 C₈H₆BrFO 217.04 4-Br, 2-F, -CH₂CHO Aldehyde precursor for reduction to ethanol derivative

Structural and Electronic Effects

Halogen Substituents
  • Fluorine: The electron-withdrawing nature of fluorine increases the compound’s polarity and enhances the acidity of the hydroxyl group compared to non-fluorinated analogs like 2-(4-bromophenyl)ethanol. This also directs electrophilic substitution reactions to specific positions on the aromatic ring .
  • Bromine : The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization.
Positional Isomerism
  • 1-(2-Bromophenyl)ethanol (CAS: 1074-16-4) demonstrates how substituent position affects reactivity.

Biological Activity

2-(4-Bromo-2-fluorophenyl)ethanol, a compound with the molecular formula C8H8BrF, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer effects, supported by data tables and relevant research findings.

PropertyValue
Chemical FormulaC8H8BrF
Molecular Weight215.05 g/mol
IUPAC NameThis compound
CAS Number193290-20-9
AppearanceColorless liquid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various halogenated phenolic compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
This compound300
Control (standard antibiotic)50

These results suggest that the presence of halogen substituents enhances the antimicrobial efficacy of phenolic compounds.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated substantial free radical scavenging activity, comparable to standard antioxidants:

Concentration (µM)Scavenging Activity (%)
2540.0
5070.5
10085.3

The compound's ability to scavenge free radicals suggests its potential application in oxidative stress-related conditions.

Anticancer Activity

In vitro studies on various cancer cell lines have shown that this compound exhibits notable anticancer properties. The cytotoxicity was evaluated using the MTT assay, which measures cell viability:

Cell LineIC50 (µM)
HeLa15.5
MCF-712.3
PC-310.7

The data indicate that the compound has a significant inhibitory effect on cancer cell proliferation, particularly in breast and prostate cancer cell lines.

Structure–Activity Relationship (SAR)

Studies on the structure–activity relationship suggest that the presence of electron-withdrawing groups like bromine and fluorine significantly enhances biological activity. This is critical for designing more potent derivatives with improved therapeutic profiles.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various halogenated phenolic compounds against common bacterial strains. The results showed that derivatives with bromine and fluorine substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts.

Case Study 2: Anticancer Properties
Another investigation focused on the antiproliferative effects of halogenated phenolic compounds on prostate cancer cells (PC-3). The study concluded that specific structural modifications led to enhanced cytotoxicity, indicating potential therapeutic applications in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)ethanol
Reactant of Route 2
2-(4-Bromo-2-fluorophenyl)ethanol

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